2-Fluoro-5-methyl-N-(pentan-3-yl)aniline is an organic compound classified as a substituted aniline. It features a fluorine atom at the 2-position, a methyl group at the 5-position, and a pentan-3-yl group attached to the nitrogen atom. The molecular formula of this compound is C12H18FN, and it has a molecular weight of approximately 195.28 g/mol. This compound serves as a significant building block in organic synthesis and has potential applications in biological research due to its unique structural characteristics.
This compound belongs to the class of substituted anilines, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The fluorine substituent enhances its reactivity and biological activity, while the alkyl group contributes to its lipophilicity, influencing its interaction with biological systems.
The synthesis of 2-fluoro-5-methyl-N-(pentan-3-yl)aniline can be achieved through several methods:
Nucleophilic Substitution: A common approach involves the nucleophilic substitution reaction where 2-fluoro-5-methylaniline reacts with pentan-3-yl bromide in the presence of a base such as potassium carbonate. This method effectively introduces the pentan-3-yl group onto the nitrogen atom of the aniline.
Nitration and Reduction: Another method includes nitrating 2-fluoro-5-methylaniline to introduce a nitro group, followed by reduction to convert the nitro group into an amine. The final step involves alkylation with pentan-3-yl bromide under basic conditions.
Industrial production may utilize continuous flow reactors and high-pressure hydrogenation techniques for efficient synthesis. These methods are optimized for large-scale production, ensuring high yield and purity of the final product.
The molecular structure of 2-fluoro-5-methyl-N-(pentan-3-yl)aniline can be represented by its IUPAC name, which indicates the specific arrangement of functional groups. The compound's structure features:
Property | Value |
---|---|
Molecular Formula | C12H18FN |
Molecular Weight | 195.28 g/mol |
IUPAC Name | 2-fluoro-5-methyl-N-(pentan-3-yl)aniline |
InChI | InChI=1S/C12H18FN/c1-4... |
InChI Key | PXEYKRIKIFUALN-UHFFFAOYSA-N |
Canonical SMILES | CCC(CC)NC1=CC(=CC(=C1)C)F |
2-Fluoro-5-methyl-N-(pentan-3-yl)aniline can undergo various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can modify functional groups on the aniline ring using hydrogen gas with palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions, allowing for further functionalization of the compound.
Reagents commonly used in these reactions include:
The mechanism of action for 2-fluoro-5-methyl-N-(pentan-3-yl)aniline involves its interaction with specific molecular targets. The presence of the fluorine atom enhances hydrogen bonding capabilities, while the pentan-3-yl group increases lipophilicity, facilitating cellular membrane penetration. This structural arrangement allows it to modulate enzyme activities and receptor interactions, influencing various biochemical pathways.
The physical properties of 2-fluoro-5-methyl-N-(pentan-3-yl)aniline include:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not readily available |
Boiling Point | Not readily available |
Solubility | Soluble in organic solvents |
These properties are crucial for understanding its behavior in different environments and applications.
2-Fluoro-5-methyl-N-(pentan-3-yl)aniline has several applications in scientific research:
Chemistry: It serves as a building block in synthesizing more complex organic molecules.
Biology: Research indicates potential antimicrobial and anticancer properties, making it a candidate for further pharmacological studies.
Industry: The compound is utilized in producing dyes, pigments, and specialty chemicals.
The unique combination of functional groups in this compound makes it suitable for various applications across multiple fields, highlighting its significance in both research and industrial contexts.
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5